molecular formula C7H18Cl2N2 B8061281 cis-1,3-Dimethyl-4-piperidinamine dihydrochloride

cis-1,3-Dimethyl-4-piperidinamine dihydrochloride

Cat. No.: B8061281
M. Wt: 201.13 g/mol
InChI Key: YPGNKRYLHNGLKX-VJBFUYBPSA-N
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Description

cis-1,3-Dimethyl-4-piperidinamine dihydrochloride: is a chemical compound with the molecular formula C14H24Cl2N2 It is a derivative of piperidine, featuring two methyl groups and two hydrochloride ions attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 1,3-dimethylpiperidin-4-amine with hydrochloric acid under controlled conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Alkylated and acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: The compound is explored for its pharmacological properties, such as its potential use as a therapeutic agent. Industry: It is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which cis-1,3-Dimethyl-4-piperidinamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

  • N-Methylpiperidine: A simpler derivative with one methyl group.

  • N-Ethylpiperidine: A derivative with an ethyl group instead of a methyl group.

  • Piperidine: The parent compound without any methyl groups.

Uniqueness: cis-1,3-Dimethyl-4-piperidinamine dihydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity compared to its similar compounds.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R,4S)-1,3-dimethylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGNKRYLHNGLKX-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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